(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclo[2.2.1]heptane ring system, introduction of the triazole moiety, and subsequent functionalization to achieve the final compound. Common reaction conditions involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it an excellent scaffold for designing new compounds with specific properties.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its unique structure allows for the exploration of new binding sites and mechanisms of action.
Medicine
In medicine, this compound has potential as a drug candidate due to its stability and ability to interact with various biological targets. It may be investigated for its efficacy in treating diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased strength or resistance to degradation. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the bicyclic structure provides a rigid framework that can fit into specific binding sites. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phenolic Compounds: Such as genistein and apigenin, which have various health-promoting properties.
Uniqueness
What sets (1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide apart is its unique combination of a rigid bicyclic structure and a functional triazole moiety. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-10-14(2,3)11-4-5-15(10,8-11)13(20)16-6-7-21-12-9-17-19-18-12/h9,11H,1,4-8H2,2-3H3,(H,16,20)(H,17,18,19)/t11-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMDAZJUBLHAGN-NHYWBVRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NCCSC3=NNN=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@](C2)(C1=C)C(=O)NCCSC3=NNN=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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